N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide

Quorum Sensing Stereochemistry AHL Analog

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide (CAS 428510-09-2) is a chiral N-acyl-L-homoserine lactone (AHL) analog featuring a hexanamide side chain and a 4-hydroxy substitution on the tetrahydrofuran ring with defined (3S,4S) stereochemistry. With the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol, this compound belongs to the class of bacterial quorum sensing signal molecule derivatives and serves as a versatile chiral building block in medicinal chemistry.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Cat. No. B12894107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1C(COC1=O)O
InChIInChI=1S/C10H17NO4/c1-2-3-4-5-8(13)11-9-7(12)6-15-10(9)14/h7,9,12H,2-6H2,1H3,(H,11,13)/t7-,9+/m1/s1
InChIKeyWNZCHESRLCGWPG-APPZFPTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide – Stereochemically Defined AHL Analog for Quorum Sensing and Medicinal Chemistry Research


N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide (CAS 428510-09-2) is a chiral N-acyl-L-homoserine lactone (AHL) analog featuring a hexanamide side chain and a 4-hydroxy substitution on the tetrahydrofuran ring with defined (3S,4S) stereochemistry . With the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol, this compound belongs to the class of bacterial quorum sensing signal molecule derivatives and serves as a versatile chiral building block in medicinal chemistry . Its structural distinction from the canonical C6-HSL lies in the presence of the ring hydroxyl group, which introduces additional hydrogen bonding capacity and altered physicochemical properties.

Why Generic C6-HSL or Diastereomeric Substitution Cannot Replace N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide in Precision Research


Generic substitution with the parent N-hexanoyl-L-homoserine lactone (C6-HSL, C10H17NO3) or the (3S,4R) diastereomer (CAS 428510-08-1) fails because the (3S,4S)-configured 4-hydroxyl group fundamentally alters the compound's hydrogen bond donor/acceptor profile, topological polar surface area, and lipophilicity . These physicochemical differences directly impact membrane permeability, solubility, and target receptor binding geometry. Furthermore, stereochemistry at the 4-position is a critical determinant of biological activity in quorum sensing systems, where opposite configurations can convert agonists into antagonists [1]. For applications requiring precise chiral interrogation of LuxR-type receptors or use as a defined intermediate in B1-receptor antagonist synthesis, only the (3S,4S) isomer provides the intended stereoelectronic properties.

Quantitative Differentiation Evidence for N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide Versus Key Comparators


Diastereomeric Purity as a Determinant of Pharmacological Activity

The (3S,4S) diastereomer differs from the (3S,4R) diastereomer (CAS 428510-08-1) in the spatial orientation of the 4-hydroxyl group. In AHL signaling systems, hydroxyl stereochemistry dictates whether a compound acts as an agonist or antagonist. Studies on 2-hydroxy-AHL analogs demonstrate that the (R) and (S) configurations at the hydroxyl-bearing carbon produce opposite functional activities on the Vibrio fischeri quorum sensing system [1]. By class-level inference, the (3S,4S) configuration is expected to exhibit distinct receptor binding and functional activity compared to the (3S,4R) isomer.

Quorum Sensing Stereochemistry AHL Analog

Hydrogen Bond Donor Count Alters Solubility and Target Interaction Potential

The target compound possesses 2 hydrogen bond donors (HBD) due to the 4-OH and the amide NH, compared to only 1 HBD for the parent N-hexanoyl-L-homoserine lactone (C6-HSL), which lacks the ring hydroxyl [1]. This additional HBD increases aqueous solubility and enables an extra anchoring point for target protein interactions, potentially enhancing binding specificity.

Physicochemical Properties Drug-likeness Hydrogen Bonding

Topological Polar Surface Area Differentiates Membrane Permeability Profile

The topological polar surface area (TPSA) of the target compound is 75.6 Ų , which is approximately 36% higher than the ~55.4 Ų TPSA of C6-HSL [1]. TPSA values above 60 Ų are associated with reduced passive membrane diffusion and enhanced aqueous solubility, predicting distinct cellular uptake and tissue distribution behavior.

Membrane Permeability TPSA ADME

Lipophilicity Shift Affects Compound Distribution and Receptor Binding

The computed XLogP for the target compound is 0.6 , substantially lower than the XLogP of approximately 1.1 for C6-HSL [1]. This 0.5 log unit reduction in lipophilicity represents a ~3.2-fold decrease in octanol-water partition coefficient, indicating the compound is significantly more hydrophilic. In quorum sensing receptor systems, AHL side chain hydrophobicity is a key determinant of receptor affinity, and a ring hydroxyl-induced polarity shift may confer selectivity advantages for certain LuxR homologs.

Lipophilicity XLogP Quorum Sensing

Chiral Intermediate for B1 Bradykinin Receptor Antagonist Synthesis

The (3S,4S)-4-hydroxy-2-oxotetrahydrofuran core serves as a key chiral intermediate in the synthesis of disubstituted tetrahydrofuranyl B1 receptor antagonists, as described in patent US20120208823 [1]. The defined (3S,4S) stereochemistry of the hydroxyl and amide substituents is critical for generating the correct diastereomeric configuration of downstream B1 antagonist compounds. The patent exemplifies compounds with Ki values in the low nanomolar range (e.g., 1.0–18 nM) against the cynomolgus B1 receptor [1], underscoring the importance of stereochemical fidelity in the building block.

Medicinal Chemistry B1 Receptor Antagonist Chiral Building Block

Hydrogen Bond Acceptor Count Enables Distinct Protein-Ligand Interaction Geometry

The target compound provides 4 hydrogen bond acceptors (HBA) versus 3 HBA for C6-HSL [1]. The additional HBA from the 4-hydroxyl oxygen offers a supplementary interaction site for LuxR-type receptor binding pockets. In CviR crystal structures bound to C6-HSL (PDB: 3QP6), the lactone ring oxygen and amide carbonyl engage conserved polar residues; the 4-OH could form additional contacts with residues not accessed by unsubstituted AHLs [2], providing a structural basis for differentiated binding.

Molecular Recognition Hydrogen Bond Acceptor LuxR Receptor

High-Value Application Scenarios for N-((3S,4S)-4-Hydroxy-2-oxotetrahydrofuran-3-yl)hexanamide in Research and Development


Stereochemical Probe for LuxR-Type Quorum Sensing Receptor Specificity

Use the (3S,4S)-configured 4-hydroxy-AHL as a precision tool to dissect the stereochemical requirements of LuxR-family receptor activation. The defined hydroxyl orientation, combined with the altered HBD/HBA profile relative to C6-HSL (2 vs. 1 HBD; 4 vs. 3 HBA) , allows researchers to map receptor hydrogen bonding networks and determine whether 4-OH substitution converts the compound from an agonist to an antagonist, as observed in analogous 2-hydroxy-AHL systems [1].

Chiral Intermediate for Diastereomerically Pure B1 Bradykinin Receptor Antagonists

Employ this compound as a stereochemically defined building block in the synthesis of disubstituted tetrahydrofuranyl B1 receptor antagonists, following the synthetic strategy outlined in US Patent US20120208823 [2]. The (3S,4S) configuration is essential for generating the correct diastereomeric series; substituting the (3S,4R) isomer would lead to different final compounds with potentially compromised B1 receptor binding affinity (target compounds achieve Ki values of 1.0–18 nM) [2].

Physicochemical Comparator for AHL Analog Structure-Activity Relationship Studies

Leverage the differentiated TPSA (75.6 vs. ~55.4 Ų), XLogP (0.6 vs. ~1.1), and hydrogen bonding profile of this compound relative to C6-HSL as a systematic comparator in medicinal chemistry campaigns aimed at optimizing AHL analog permeability, solubility, and receptor selectivity. The quantitative physicochemical differences provide a controlled variable for correlating molecular properties with cellular activity.

Reference Standard for Chiral Analytical Method Development

Utilize the (3S,4S) compound as a certified reference standard for developing chiral HPLC or SFC methods to separate and quantify the (3S,4S) and (3S,4R) diastereomers in synthetic mixtures. The baseline resolution of these diastereomers is critical for quality control of AHL analog libraries and chiral intermediate batches .

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